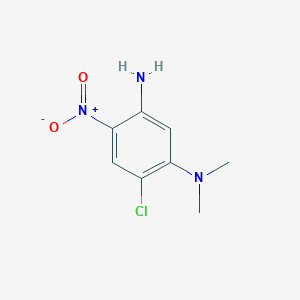

6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine

Description

Contextualizing 6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine within Complex Organic Synthesis

The compound this compound is a prime example of a highly functionalized aromatic system designed for use in complex organic synthesis. Its structure is strategically elaborated with multiple reactive sites and modifying groups. The 1,3-diamine (or m-phenylenediamine) core provides two nucleophilic centers, which are critical for the construction of heterocyclic systems. Substituted o-phenylenediamines (benzene-1,2-diamines) are well-established precursors for a wide range of nitrogen-containing heterocycles, including benzimidazoles, quinoxalines, and benzodiazepines. researchgate.net Similarly, the diamine functionality in the target compound serves as a versatile handle for cyclization reactions.

The additional substituents—a chloro group, a dimethylamino group, and a nitro group—each play a distinct role in modulating the molecule's reactivity. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring, making it susceptible to certain types of reactions and influencing the regioselectivity of subsequent transformations. mdpi.com The chloro atom acts as a potential leaving group in nucleophilic aromatic substitution reactions, offering another avenue for molecular elaboration. The dimethylamino group, an electron-donating substituent, further modifies the electronic properties of the benzene (B151609) ring. This combination of functionalities makes this compound a valuable intermediate, allowing synthetic chemists to build intricate molecular architectures through sequential and selective reactions at its various functional sites.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 92259-89-7 chiralen.com |

| Molecular Formula | C₈H₁₀ClN₃O₂ |

| Molecular Weight | 215.64 g/mol |

| Synonyms | 2-Chloro-5-(dimethylamino)-4-nitroaniline |

Academic Relevance and Research Landscape of Aminated and Halogenated Nitrobenzenes

The academic and industrial research landscape for aminated and halogenated nitrobenzenes is vast and continues to expand. These compounds are recognized as pivotal intermediates for a multitude of high-value chemical products. researchgate.net The presence of the nitro group is particularly significant; its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, a principle that is heavily exploited in organic synthesis. nih.gov Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic route to various anilines and phenylenediamines that may not be accessible through direct amination. nih.gov

Halogen substituents serve as versatile functional handles. They can direct the regioselectivity of reactions and can be replaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution, allowing for the introduction of a wide range of other functional groups. The combination of amino, nitro, and halogen groups on a single aromatic ring creates a platform for diverse chemical transformations. Research in this area focuses on developing novel synthetic methodologies for their preparation and exploring their application in creating new materials and biologically active molecules. For instance, these compounds are crucial starting materials for certain dyes, specialized polymers, and active pharmaceutical ingredients. rsc.orgnih.gov The study of their reaction mechanisms, including nucleophilic aromatic substitution of hydrogen (SNArH), continues to be an active area of investigation. rsc.org

Table 2: Overview of Key Compound Classes

| Compound Class | Key Structural Features | Research Significance & Applications |

|---|---|---|

| Substituted Benzene Diamines | Benzene ring with two amino groups and other substituents. | Precursors for heterocyclic synthesis (e.g., benzimidazoles), building blocks for polymers, key intermediates in dye manufacturing. researchgate.net |

| Aminated Nitrobenzenes | Benzene ring with both amino (-NH₂) and nitro (-NO₂) groups. | Important intermediates in the synthesis of pharmaceuticals, dyes, and pigments; the nitro group can be reduced to form diamines. nih.govnih.gov |

| Halogenated Nitrobenzenes | Benzene ring with both a halogen (e.g., -Cl) and a nitro (-NO₂) group. | Versatile synthetic intermediates; the halogen acts as a leaving group in SNAr reactions, and the nitro group activates the ring. rsc.orgnih.gov |

Historical Development and Emerging Trends in the Chemistry of Highly Functionalized Aromatic Systems

The field of aromatic chemistry has a rich history, dating back to the 19th century. A pivotal moment was the discovery of benzene by Michael Faraday in 1825 and the subsequent proposal of its cyclic structure by August Kekulé in 1865. nih.govdigitellinc.com Early work focused on understanding the unusual stability and reactivity of benzene, which led to the concept of aromaticity, later explained by Hückel's molecular orbital theory. nih.gov This foundational knowledge paved the way for the development of electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the benzene ring.

Over the decades, the focus has shifted from simple monosubstituted aromatics to the synthesis of highly functionalized, polysubstituted systems where the precise spatial arrangement of different functional groups dictates the molecule's ultimate properties and function. This progression was driven by the increasing demand for complex molecules in fields like medicine and materials science.

Emerging trends in this area point towards several key directions:

Efficiency and Selectivity: There is a strong emphasis on developing more efficient and selective synthetic methods. This includes transition-metal-free C-H amination techniques that can directly install amino groups onto aromatic rings without pre-functionalization, offering a more atom-economical approach. nih.govresearchgate.net

Novel Aromatic Systems: The very concept of aromaticity is being expanded. Researchers are exploring new forms such as 3D-aromaticity, metalla-aromaticity (involving metals in the aromatic ring), and the properties of large polycyclic aromatic hydrocarbons (PAHs) for applications in electronics and materials science. nih.gov

Supramolecular Chemistry: Highly functionalized aromatic compounds are increasingly used as building blocks in supramolecular chemistry. Weak aromatic interactions, such as π-π stacking, are being harnessed to direct the self-assembly of complex architectures like rotaxanes and catenanes, which have potential uses in molecular machines and advanced materials. researchgate.net

Materials Science: The ability to tune the electronic properties of aromatic systems through functionalization is critical in the development of organic semiconductors, components for solar cells, and fluorescent sensors. researchgate.netresearchgate.net

This evolution from understanding a fundamental molecule to designing complex, multi-functional systems highlights the dynamic and enduring importance of aromatic chemistry in scientific advancement.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-11(2)7-4-6(10)8(12(13)14)3-5(7)9/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEISRCKEUVPSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001230515 | |

| Record name | 6-Chloro-N1,N1-dimethyl-4-nitro-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92259-89-7 | |

| Record name | 6-Chloro-N1,N1-dimethyl-4-nitro-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92259-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N1,N1-dimethyl-4-nitro-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro N1,n1 Dimethyl 4 Nitrobenzene 1,3 Diamine

Established Synthetic Pathways and Precursors for Aromatic Diamine-Nitro-Halide Systems

The synthesis of aromatic compounds bearing diamine, nitro, and halide functionalities typically involves a multi-step process. A common strategy is the introduction of a nitro group onto an aromatic ring, followed by the sequential or simultaneous introduction of halide and amine substituents. The order of these steps is crucial and is dictated by the directing effects of the substituents.

For the synthesis of compounds structurally related to 6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine, a key precursor is often a dihalogenated nitroaniline. A plausible and frequently utilized starting material for the target compound is 2,4-dichloro-5-nitroaniline (B1361190) . This precursor contains the essential nitro group and two chlorine atoms that can potentially be substituted by nucleophiles.

The general synthetic approach involves the selective reaction of one of the chlorine atoms with an amine. The regioselectivity of this substitution is governed by the electronic effects of the substituents already present on the benzene (B151609) ring. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. Conversely, the amino group is a strong activating group and directs ortho and para. In the case of 2,4-dichloro-5-nitroaniline, the chlorine at the 4-position is para to the nitro group and ortho to the amino group, making it highly activated towards nucleophilic substitution.

Development of Novel and Efficient Synthetic Routes for this compound

While a specific, detailed, novel synthetic route for this compound is not extensively documented in publicly available literature, the synthesis can be efficiently achieved through a regioselective nucleophilic aromatic substitution reaction.

Regioselective Synthesis Strategies

The synthesis of this compound from 2,4-dichloro-5-nitroaniline hinges on the regioselective substitution of one of the two chlorine atoms. The chlorine atom at the 4-position is significantly more activated towards nucleophilic attack than the chlorine at the 2-position. This is due to the combined electron-withdrawing effect of the nitro group at the 5-position, which is para to the C-4 chlorine, and the directing influence of the amino group at the 1-position, which is also para to the C-4 chlorine.

The reaction proceeds by treating 2,4-dichloro-5-nitroaniline with dimethylamine (B145610). The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine at the 4-position. This leads to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The subsequent departure of the chloride ion results in the formation of the desired product.

Reaction Scheme:

2,4-dichloro-5-nitroaniline reacts with dimethylamine to yield this compound.

Sustainable and Green Chemistry Approaches in its Preparation

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. For the synthesis of substituted anilines and nitroaromatic compounds, several green chemistry approaches are being explored.

One such approach is the use of more sustainable solvents. Water-mediated synthesis has been shown to be effective for various reactions, including the preparation of benzimidazoles from o-phenylenediamine (B120857), offering advantages in terms of yield and simplified work-up procedures. tandfonline.com While not specifically documented for the target compound, exploring water or other green solvents as a reaction medium for the nucleophilic aromatic substitution could be a viable sustainable strategy.

Another avenue is the use of greener catalysts and reaction conditions. For the reduction of nitro groups, a common step in the synthesis of related aromatic amines, methods are being developed that avoid harsh reagents and high pressures. nih.gov Supported gold catalysts have been shown to be effective for the chemoselective hydrogenation of nitro compounds to anilines. nih.gov Mechanochemical synthesis, which involves solvent-free reactions, is another promising green approach that has been successfully applied to the synthesis of other amino-substituted aromatic compounds and could potentially be adapted for this synthesis. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the presence of a base.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile | These solvents can solvate the cation, leaving the nucleophile more reactive. |

| Temperature | Elevated temperatures (e.g., 80-120 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Base | A non-nucleophilic base (e.g., K2CO3, Et3N) | To neutralize the HCl generated during the reaction, driving the equilibrium towards the product. |

| Reactant Ratio | An excess of dimethylamine | Can help to ensure complete conversion of the starting material. |

Interactive Data Table: Optimization Parameters

Mechanistic Studies of Key Synthetic Transformations Involved in its Production

The core synthetic transformation in the production of this compound is the nucleophilic aromatic substitution (SNAr) reaction. The mechanism proceeds through an addition-elimination pathway.

Nucleophilic Attack: The dimethylamine nucleophile attacks the electron-deficient carbon atom at the 4-position of the 2,4-dichloro-5-nitroaniline ring. This is the rate-determining step.

Formation of a Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion from the 4-position.

The regioselectivity of the reaction is a key mechanistic aspect. Theoretical and experimental studies on similar systems, such as 2,4-dichloroquinazolines, have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack due to a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient. nih.gov This is consistent with the expected outcome for the reaction of 2,4-dichloro-5-nitroaniline with dimethylamine.

Scale-up Manufacturing Considerations for Research Quantities

Scaling up the synthesis of this compound from the laboratory to produce research quantities requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Vessel: The choice of reactor material is important, especially when dealing with potentially corrosive reagents. Glass-lined or stainless steel reactors are commonly used.

Heat Transfer: The reaction is typically exothermic. Efficient heat transfer is crucial to maintain a stable reaction temperature and prevent runaway reactions. The surface-area-to-volume ratio decreases as the scale increases, which can make heat dissipation more challenging.

Mixing: Adequate mixing is essential to ensure homogeneity and efficient mass transfer between the reactants. The type and speed of the agitator need to be optimized for the larger scale.

Reagent Addition: The rate of addition of dimethylamine should be carefully controlled to manage the exotherm.

Work-up and Purification: The work-up procedure, including quenching, extraction, and crystallization, needs to be adapted for larger volumes. The choice of crystallization solvent and conditions will be critical for obtaining the desired purity on a larger scale.

Safety: A thorough safety assessment is necessary to identify and mitigate potential hazards associated with the reagents, reaction conditions, and byproducts.

Reactivity and Chemical Transformations of 6 Chloro N1,n1 Dimethyl 4 Nitrobenzene 1,3 Diamine

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Core

Detailed experimental studies specifically documenting the electrophilic aromatic substitution reactions on 6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine are not extensively available in the public domain. However, the reactivity of the benzene core can be predicted based on the electronic effects of its substituents: the primary amino (-NH2), dimethylamino (-N(CH3)2), nitro (-NO2), and chloro (-Cl) groups.

In this densely substituted system, the directing effects of the powerful activating amino and dimethylamino groups are expected to dominate, guiding incoming electrophiles to the positions ortho and para to them. However, the single available position on the ring is sterically hindered and electronically influenced by all substituents, making predictions complex.

Nitration Studies on Densely Substituted Aromatic Systems

Specific nitration studies on this compound have not been prominently reported. In analogous densely substituted aromatic systems, nitration is often challenging and can lead to a mixture of products or require forcing conditions. The strong deactivation by the existing nitro group, coupled with the steric hindrance from the adjacent substituents, would likely make further nitration difficult.

Halogenation and Sulfonation Reactivity

Similarly, specific data on the halogenation and sulfonation of this compound is scarce. Generally, the high activation from the amino and dimethylamino groups would favor these reactions. However, the steric environment and the deactivating effect of the nitro group would play a significant role in determining the feasibility and regioselectivity of such transformations.

Nucleophilic Aromatic Substitution Reactions at the Chloro-Substituted Position

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group ortho and para to the chloro substituent activates the ring towards nucleophilic attack.

Displacement Reactions with Various Nucleophiles

While specific displacement reactions for this compound are not widely documented, it is anticipated to react with a variety of nucleophiles. The electron-deficient nature of the carbon atom bearing the chlorine, enhanced by the resonance and inductive effects of the nitro group, facilitates the attack by nucleophiles such as alkoxides, amines, and thiolates.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Expected Product |

|---|---|

| Methoxide (CH₃O⁻) | 6-Methoxy-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine |

| Ammonia (NH₃) | N1,N1-Dimethyl-4-nitrobenzene-1,3,6-triamine |

Investigating Substituent Effects on Reactivity

The reactivity of the chloro-substituted position is significantly influenced by the other substituents on the benzene ring. The activating effect of the ortho- and para-nitro group is crucial for the stabilization of the Meisenheimer complex, the intermediate in the SNAr mechanism. The amino and dimethylamino groups, being electron-donating, might slightly decrease the rate of nucleophilic substitution compared to a system with only electron-withdrawing groups.

Reduction and Oxidation Reactions of the Nitro and Amino Groups

The nitro and amino groups of this compound are amenable to a range of reduction and oxidation reactions.

The nitro group can be readily reduced to a primary amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation would yield 6-Chloro-N1,N1-dimethylbenzene-1,3,4-triamine.

Table 2: Common Reduction Methods for Nitro Group

| Reagent | Product |

|---|---|

| H₂/Pd-C | 6-Chloro-N1,N1-dimethylbenzene-1,3,4-triamine |

| Sn/HCl | 6-Chloro-N1,N1-dimethylbenzene-1,3,4-triamine |

The primary and tertiary amino groups present in the molecule have different susceptibilities to oxidation. Aromatic amines can be oxidized by various reagents, but such reactions can be complex and may lead to polymerization or the formation of colored products. The specific oxidation products would depend on the oxidant used and the reaction conditions. For instance, strong oxidizing agents could potentially lead to the formation of quinone-like structures or azo compounds.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in the presence of other reducible functionalities is a crucial transformation in the synthesis of complex molecules. For aromatic nitro compounds, a variety of reagents and catalytic systems have been developed to achieve this conversion to the corresponding amine. While specific studies on the selective reduction of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from established methods for similar substrates.

Commonly employed methods for the chemoselective reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. Raney nickel is often preferred for substrates containing halogen substituents to prevent dehalogenation. Other effective reagents include metal-based systems such as iron, zinc, or tin(II) chloride in acidic media. These methods are generally mild and tolerate a range of other functional groups. For instance, the use of zinc powder with hydrazine (B178648) glyoxylate (B1226380) has been shown to selectively and rapidly reduce aromatic nitro compounds at room temperature in good yields, without affecting halogen substituents.

The choice of reducing agent and reaction conditions is critical to ensure the selective transformation of the nitro group while preserving the chloro, primary amine, and dimethylamine (B145610) functionalities.

Table 1: Potential Reagents for Selective Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Potential Challenges |

| H₂/Raney Nickel | Low to moderate pressure and temperature | Avoids dehalogenation of aryl chlorides | Catalyst handling |

| Fe/CH₃COOH | Mild heating | Cost-effective, tolerates many functional groups | Stoichiometric amounts of metal required |

| Zn/CH₃COOH | Mild conditions | Good for sensitive substrates | Stoichiometric amounts of metal required |

| SnCl₂·2H₂O/Ethanol | Reflux | Mild, good for laboratory scale | Stoichiometric tin salts as byproducts |

| Na₂S or (NH₄)₂S | Alcoholic or aqueous solution | Can offer selectivity in polynitro compounds | Can sometimes lead to side products |

Oxidation Pathways of the Dimethylamine and Primary Amine Groups

The oxidation of the dimethylamine and primary amine groups in aromatic systems can lead to a variety of products depending on the oxidant and reaction conditions. The tertiary N,N-dimethylamino group is susceptible to oxidation to form N-oxides or can undergo N-dealkylation. The primary amino group can be oxidized to nitroso, nitro, or azo compounds.

Studies on the oxidation of N,N-dimethylaniline derivatives have shown that reagents like cupric chloride or chloranil (B122849) can lead to complex reaction pathways, including the formation of dyes like crystal violet. The initial step in the oxidation of anilines often involves the loss of an electron from the nitrogen atom to form a radical cation. The subsequent reaction pathway is influenced by the substitution pattern on the nitrogen and the reaction medium.

The oxidation of aromatic secondary and tertiary amines with peroxydisulfate (B1198043) has been studied, revealing that the reaction is first order in both the amine and the oxidant. The reactivity is influenced by steric and electronic effects. For N,N-dimethylaniline, oxidation can yield the corresponding N-oxide.

Table 2: Potential Oxidation Products of Amino Groups

| Amino Group | Oxidant | Potential Product(s) |

| Dimethylamine | m-CPBA, H₂O₂ | N-oxide |

| Dimethylamine | Peroxydisulfate | N-oxide, N-dealkylation products |

| Primary Amine | Peroxy acids | Nitroso, Nitro compounds |

| Primary Amine | H₂O₂/Formic acid | Nitro compound |

| Primary Amine | NaOCl | Azo compounds |

N-Alkylation and Acylation Reactions of Amino Centers

The primary and secondary amino groups are nucleophilic centers that can readily undergo alkylation and acylation reactions.

Mono- and Di-Alkylation Strategies

The primary amino group in this compound can be selectively alkylated. Achieving mono-alkylation over di-alkylation often requires careful control of stoichiometry and reaction conditions. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for controlled N-alkylation. The use of bulky alkylating agents can also favor mono-alkylation due to steric hindrance.

Formation of Amides and Sulfonamides

The primary amine functionality readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are typically high-yielding and can be used to protect the primary amine or to introduce new functional groups into the molecule. The dimethylamine group is generally unreactive towards acylation under standard conditions.

Carbon-Chlorine Bond Functionalization through Cross-Coupling Reactions

The presence of a chlorine atom on the aromatic ring opens up possibilities for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the use of electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of aryl chlorides.

Recent research has also demonstrated the feasibility of using nitroarenes as electrophilic partners in Suzuki-Miyaura coupling, proceeding via the cleavage of the C-NO₂ bond. This presents an alternative coupling strategy. However, the more established pathway involves the activation of the C-Cl bond.

For a substrate like this compound, a Suzuki-Miyaura coupling reaction with an arylboronic acid would likely target the C-Cl bond. The success of such a reaction would depend on the choice of the palladium catalyst, ligand, base, and solvent system to achieve a good yield without promoting side reactions involving the other functional groups.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Examples |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos), NHC ligands |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF, water mixtures |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

The investigation into the Suzuki-Miyaura coupling of this compound would provide a valuable route to synthesize more complex derivatives with extended aromatic systems.

Heck and Sonogashira Coupling Reactions

The chloro substituent on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.org While aryl iodides and bromides are more reactive, the use of appropriate catalysts and ligands can facilitate the reaction with aryl chlorides. youtube.com The presence of both electron-donating (amino, dimethylamino) and electron-withdrawing (nitro) groups on the ring can influence the rate and efficiency of the oxidative addition of the palladium catalyst to the C-Cl bond. Specifically, the strong electron-withdrawing nature of the nitro group is expected to activate the aryl chloride towards oxidative addition. Research on the Mizoroki-Heck reaction of nitroarenes has demonstrated successful alkenylation, highlighting the viability of this transformation on nitro-substituted aromatic rings. acs.org

The Sonogashira reaction couples aryl halides with terminal alkynes, providing a direct route to substituted alkynes. organic-chemistry.orgjk-sci.com Similar to the Heck reaction, the reactivity of the aryl chloride in this compound would be enhanced by the electron-withdrawing nitro group. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org A variety of functional groups are generally tolerated in Sonogashira couplings, suggesting that the amino and nitro groups on the target molecule would be compatible with typical reaction conditions. jk-sci.com

Table 1: Representative Conditions for Heck and Sonogashira Reactions with Chloro-Nitro-Aromatic Analogs

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Heck | 4-Chloronitrobenzene | Styrene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 120 | 85 | acs.org |

| Heck | 2-Chloronitrobenzene | n-Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 92 | acs.org |

| Sonogashira | 1-Chloro-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 95 | organic-chemistry.org |

| Sonogashira | 1-Chloro-2-nitrobenzene | 1-Heptyne | Pd(dba)₂ / XPhos / CuI | Cs₂CO₃ | Toluene | 100 | 88 | jk-sci.com |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The chloro group of this compound is also a suitable electrophile for palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides with a wide range of amines. The electron-deficient nature of the aromatic ring, due to the nitro group, should facilitate the key oxidative addition step. Studies have shown successful Buchwald-Hartwig aminations on nitroarenes, indicating that the nitro group is compatible with and can even promote this transformation. researchgate.net The reaction can be used to introduce a variety of primary and secondary amines at the position of the chlorine atom.

Table 2: Examples of Buchwald-Hartwig Amination with Nitro-Aromatic Substrates

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Chloro-4-nitrobenzene | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 98 | researchgate.net |

| 1-Bromo-2-nitrobenzene | Aniline | Pd(OAc)₂ / RuPhos | NaOt-Bu | Dioxane | 80 | 91 | researchgate.net |

| 2-Bromo-13α-estrone | 4-Nitroaniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 95 | beilstein-journals.org |

| 1-Chloro-3-nitrobenzene | Piperidine | Pd(OAc)₂ / cataCXium A | K₂CO₃ | t-AmylOH | 110 | 89 | novartis.com |

Reactions Involving the Nitro Group as a Synthetic Handle

The nitro group is a versatile functional group that can participate in a range of chemical transformations, serving as a synthetic handle to introduce other functionalities.

The classical Nef reaction involves the conversion of a primary or secondary nitroalkane to a carbonyl compound via its nitronate salt under acidic conditions. organicreactions.orgwikipedia.org This reaction is not directly applicable to aromatic nitro compounds like this compound as they lack the requisite α-hydrogen atom for nitronate formation.

However, the term "Nef-type" or "related transformations" can encompass other reactions that transform the nitro group. The most significant of these for aromatic nitro compounds is reduction. The nitro group can be selectively reduced to an amino group under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like SnCl₂/HCl, or Fe/HCl). This transformation would yield a triamine derivative, a valuable building block for more complex molecules. Furthermore, modern methods have been developed for the conversion of nitro groups to other functionalities, sometimes under milder conditions than the classical Nef reaction. acs.org

Aromatic nitro groups can act as dienophiles or dipolarophiles in cycloaddition reactions, particularly when the aromatic system is sufficiently activated. The electron-withdrawing nature of the nitro group in this compound lowers the energy of the LUMO of the aromatic π-system, making it more susceptible to attack by electron-rich dienes or dipoles.

For instance, dearomative [3+2] cycloaddition reactions of nitroarenes have been reported, leading to the formation of complex heterocyclic scaffolds. researchgate.net In these reactions, the nitro-substituted aromatic ring acts as a 2π component. The nitro group itself can be considered part of a 1,3-dipole precursor in some contexts. Nitronates, derived from nitroalkanes, are known to undergo 1,3-dipolar cycloadditions. nih.gov While direct participation of the aromatic nitro group as a 1,3-dipole is less common, the presence of the nitro group can influence the reactivity of other parts of the molecule in cycloaddition reactions. For example, nitrile imines bearing a nitro substituent on an aromatic ring have been shown to readily participate in [3+2] cycloadditions. acs.orgacs.org

Condensation and Cyclization Reactions for Heterocyclic Scaffolds

The 1,3-diamine (or m-phenylenediamine) substitution pattern in this compound, with one of the amino groups being primary, makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. The two amino groups can react with bifunctional electrophiles to form new rings.

Specifically, the arrangement of the primary amino group and the dimethylamino group is that of an o-phenylenediamine (B120857) derivative (after considering the dimethylamino group as a substituted amino group). o-Phenylenediamines are well-known starting materials for the synthesis of benzodiazepines, benzimidazoles, and quinoxalines.

Benzodiazepines can be synthesized by the condensation of o-phenylenediamines with α,β-unsaturated ketones or β-diketones. researchgate.net

Benzimidazoles are readily formed by the reaction of o-phenylenediamines with aldehydes or carboxylic acids (or their derivatives). researchgate.net

Quinoxalines can be prepared from the condensation of o-phenylenediamines with α-dicarbonyl compounds.

The presence of the nitro group can influence these cyclization reactions. It may be necessary to first reduce the nitro group to an amino group, which would then provide a triamine that could undergo further cyclization reactions. Alternatively, the strong electron-withdrawing effect of the nitro group could modify the nucleophilicity of the nearby amino groups. Reductive cyclization is also a powerful strategy where the nitro group is reduced in situ and the resulting amino group participates in a cyclization reaction, often catalyzed by transition metals in the presence of a carbon monoxide source. unimi.it

Table 3: Examples of Heterocycle Synthesis from o-Phenylenediamine Analogs

| o-Phenylenediamine Derivative | Reagent | Product Type | Catalyst/Conditions | Reference |

| o-Phenylenediamine | Acetone | 1,5-Benzodiazepine | AgNO₃, solvent-free | researchgate.net |

| o-Phenylenediamine | Aromatic aldehydes | Benzimidazole | CdCl₂, acetonitrile, 80°C | researchgate.net |

| o-Phenylenediamine | Diethyl 2-(ethoxymethylene)malonate | Dihydropyrimido[1,2-a]benzimidazole | Microwave, DBU | researchgate.net |

| Substituted o-nitrostyrene | Phenyl formate (B1220265) (CO source) | Indole | Pd(OAc)₂ / Ru₃(CO)₁₂, Et₃N | unimi.it |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1D NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra are fundamental for initial structural assessment. A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (providing the ratio of protons), and splitting patterns (revealing adjacent proton relationships). For 6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine, one would expect to observe signals for the aromatic protons and the methyl protons of the dimethylamino group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, with its chemical shift indicative of its hybridization and bonding environment.

¹⁵N NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would offer direct insight into the electronic environment of the three nitrogen atoms within the nitro and diamine functional groups.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | -N(CH₃)₂ |

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Aromatic C-Cl |

| Data not available | Aromatic C-N(CH₃)₂ |

| Data not available | Aromatic C-NH₂ |

| Data not available | Aromatic C-NO₂ |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing detailed connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire molecular structure, for instance, by connecting the methyl protons to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is produced. Elucidation of these fragmentation pathways can provide valuable structural information, confirming the presence of specific functional groups and their connectivity.

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational frequencies of bonds. For the target molecule, characteristic stretching and bending vibrations for N-H (amine), C-H (aromatic and alkyl), C=C (aromatic), C-N, C-Cl, and N-O (nitro) bonds would be expected.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure.

Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | N-H stretch (amine) |

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C-H stretch (alkyl) |

| Data not available | Data not available | N-O stretch (nitro, asymmetric) |

| Data not available | Data not available | N-O stretch (nitro, symmetric) |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC-UV, GC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would be used to separate the target compound from any impurities or starting materials. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the UV spectrum can aid in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase. The separated components are then analyzed by a mass spectrometer, providing both separation and structural information.

These advanced analytical techniques, when used in concert, would provide a comprehensive and unambiguous characterization of the chemical structure and purity of this compound.

Computational Chemistry and Theoretical Investigations of 6 Chloro N1,n1 Dimethyl 4 Nitrobenzene 1,3 Diamine

Quantum Chemical Calculations of Electronic Structure and Bonding

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For a closely related analogue, 2-chloro-4-nitroaniline (B86195), DFT calculations provide valuable insights into the FMO characteristics that can be extrapolated to the target molecule. researchgate.net The presence of the electron-donating amino and dimethylamino groups is expected to raise the energy of the HOMO, while the electron-withdrawing nitro and chloro groups lower the energy of the LUMO.

In 2-chloro-4-nitroaniline, the HOMO is primarily localized over the amino group and the aromatic ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the benzene (B151609) ring, suggesting these as the regions susceptible to nucleophilic attack. researchgate.net The HOMO-LUMO transition, therefore, implies a transfer of electron density from the amino-donating portion to the nitro-accepting portion of the molecule. researchgate.net A small HOMO-LUMO energy gap is indicative of high polarizability and chemical reactivity, suggesting that the molecule can be readily excited. researchgate.net

Table 1: Frontier Molecular Orbital Energies for the Analogous Compound 2-Chloro-4-nitroaniline

| Molecular Orbital | Energy (a.u.) |

|---|---|

| HOMO | -0.24406 |

| LUMO | -0.08751 |

| HOMO-LUMO Gap | 0.15655 |

(Data is for the analogous compound 2-chloro-4-nitroaniline and serves as an approximation for 6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine) researchgate.net

The charge distribution within this compound is highly polarized due to the presence of diverse functional groups. The nitrogen and oxygen atoms of the nitro group, being highly electronegative, pull electron density from the benzene ring, creating a region of negative electrostatic potential. In contrast, the amino and dimethylamino groups donate electron density to the ring, leading to a relative increase in electron density at the ortho and para positions.

Density Functional Theory (DFT) Studies for Reaction Energetics and Transition State Analysis of Key Transformations

DFT calculations are instrumental in determining the activation energies and reaction pathways for such transformations. For instance, in the reduction of a nitro group to an amino group, DFT can model the stepwise process, identify transition states, and calculate the energy barriers for each step. Similarly, for electrophilic substitution on the aromatic ring, DFT can predict the most likely sites of reaction by calculating the energies of the intermediate sigma complexes. The presence of multiple substituents makes these calculations complex, as both steric and electronic effects must be considered.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility and intermolecular interactions of this compound. The molecule possesses several rotatable bonds, including those of the dimethylamino and amino groups, as well as the nitro group.

Intermolecular interactions are expected to be dominated by hydrogen bonding involving the amino group as a donor and the nitro group as an acceptor. These interactions can lead to the formation of dimers or larger aggregates in the condensed phase. Studies on related nitroaniline derivatives have shown the importance of such hydrogen bonding in their crystal packing and dynamics. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. researchgate.net For the target molecule, the chemical shifts of the aromatic protons and carbons would be significantly influenced by the electronic effects of the substituents. The proton on the carbon between the two amino groups is expected to be shifted upfield due to the combined electron-donating effect, while the proton adjacent to the nitro group would be shifted downfield. The carbon atoms attached to the electron-withdrawing chloro and nitro groups would exhibit downfield shifts in the ¹³C NMR spectrum. arpgweb.com

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the infrared (IR) and Raman spectra. For the analogous 2-chloro-4-nitroaniline, strong bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group are predicted and observed around 1530 cm⁻¹ and 1340 cm⁻¹, respectively, which serve as a clear indicator of the nitro group's presence. researchgate.net The N-H stretching vibrations of the amino group are also characteristic.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (based on analogous compounds)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | ~1530 |

| NO₂ | Symmetric Stretch | ~1340 |

| NH₂ | Symmetric Stretch | ~3400-3500 |

| NH₂ | Asymmetric Stretch | ~3300-3400 |

| C-Cl | Stretch | ~600-800 |

(These are approximate values based on data from analogous substituted nitroanilines) researchgate.net

Theoretical Insights into Aromaticity and Substituent Effects

The aromaticity of the benzene ring in this compound is modulated by the attached substituents. Aromaticity is a complex concept, and computational methods provide various indices to quantify it, such as the Nucleus-Independent Chemical Shift (NICS).

The combination of strong electron-donating (amino, dimethylamino) and strong electron-withdrawing (nitro) groups leads to a significant push-pull effect across the aromatic ring. This polarization can lead to a degree of quinoidal character in the benzene ring, which might slightly reduce its aromaticity compared to unsubstituted benzene. Computational studies on substituted aromatic systems have shown that substituents can have a profound impact on the π-electron delocalization, which is the essence of aromaticity. rsc.orgnih.gov The chloro substituent further perturbs the electronic structure through its inductive and weak resonance effects. Understanding these substituent effects is crucial for predicting the molecule's reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Synthetic Utility As a Building Block in Advanced Organic Synthesis

Precursor for Densely Functionalized Aromatic and Heteroaromatic Systems in Research

The strategic placement of reactive sites on 6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine makes it an ideal precursor for the synthesis of densely functionalized aromatic and heteroaromatic systems. The vicinal arrangement of the primary amine and the chloro group allows for cyclization reactions to form a variety of heterocyclic scaffolds. For instance, condensation reactions with carboxylic acids or their derivatives can lead to the formation of substituted benzimidazoles, a common motif in medicinal chemistry.

The presence of the nitro group further enhances its synthetic potential. Following cyclization, the nitro group can be readily reduced to an amine, providing an additional site for functionalization. This sequential reactivity allows for the controlled introduction of various substituents, leading to the creation of highly decorated and complex molecular architectures that are of significant interest in drug discovery and materials science. While direct examples involving this compound are not extensively documented in publicly available research, the known reactivity of analogous substituted o-phenylenediamines strongly supports its potential in this area.

Role in the Synthesis of Complex Aminated and Nitro-Substituted Chemical Intermediates

This compound serves as a key starting material for the synthesis of intricate chemical intermediates that are both aminated and nitro-substituted. The inherent functionalities of the molecule can be selectively manipulated to produce a range of valuable downstream products.

The primary amino group can undergo a variety of transformations, including acylation, alkylation, and diazotization, to introduce new functional groups. The chloro substituent can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functionalities at that position. Furthermore, the nitro group can be a precursor to an amino group through reduction, which significantly alters the electronic properties of the aromatic ring and provides another handle for further chemical modification. This versatility makes the compound a valuable tool for chemists aiming to build complex molecules with specific electronic and steric properties.

| Starting Material | Reagents and Conditions | Product | Application of Intermediate |

| This compound | 1. Acylation (e.g., Acetyl chloride) 2. Nucleophilic Aromatic Substitution (e.g., NaN3) 3. Reduction of nitro group (e.g., SnCl2, HCl) | Multi-functionalized phenylenediamine derivative | Precursor for dyes, pharmaceuticals, and polymers |

| This compound | 1. Diazotization of primary amine followed by Sandmeyer reaction (e.g., NaNO2, HCl, CuCN) 2. Reduction of nitro group | Cyanophenylenediamine derivative | Building block for agrochemicals and materials |

Applications in Multicomponent Reactions for Creating Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools for generating molecular diversity. The structural features of this compound make it a promising candidate for use in such reactions.

The primary amino group can participate in a variety of MCRs, such as the Ugi and Passerini reactions, by forming imine intermediates. The presence of other functional groups on the aromatic ring can influence the reactivity and outcome of these reactions, leading to the formation of unique and complex molecular scaffolds. While specific examples utilizing this compound in MCRs are not prevalent in the literature, the known participation of substituted anilines in these reactions suggests a high potential for its application in the rapid generation of diverse chemical libraries.

Derivatization for Combinatorial Chemistry Libraries in Academic Discovery

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse libraries of compounds, which can then be screened for biological activity. The multiple reactive sites on this compound make it an excellent scaffold for the construction of such libraries.

By systematically varying the reagents that react with the primary amine, the chloro group, and the nitro group (or its reduced form), a vast array of derivatives can be generated. For example, a library of amides can be created by reacting the primary amine with a diverse set of carboxylic acids. Subsequently, the chloro group can be displaced with various nucleophiles, and the nitro group can be reduced and further functionalized. This approach allows for the efficient exploration of chemical space and the identification of compounds with desired properties.

| Scaffold | Derivatization Site 1 (Primary Amine) | Derivatization Site 2 (Chloro Group) | Derivatization Site 3 (Nitro Group) | Potential Library Size |

| This compound | Acylation with 100 different carboxylic acids | Nucleophilic substitution with 50 different nucleophiles | Reduction and subsequent acylation with 100 different carboxylic acids | 500,000 |

Development of Specialty Chemical Intermediates for Materials Science Research

The unique combination of functional groups in this compound makes it a precursor for specialty chemical intermediates with potential applications in materials science. The aromatic diamine structure is a common feature in high-performance polymers such as polyimides and polyamides, which are known for their excellent thermal stability and mechanical strength.

The presence of the chloro and nitro groups allows for the tailoring of the polymer properties. For example, the incorporation of this monomer into a polymer backbone could enhance its flame retardant properties or its ability to interact with other materials. Furthermore, the dimethylamino group can influence the solubility and processing characteristics of the resulting polymers. Research in this area could lead to the development of new materials with advanced properties for a variety of applications, including electronics, aerospace, and coatings.

Utility in the Synthesis of Organic Scaffolds with Novel Structural Features

Beyond its use in the synthesis of known classes of compounds, this compound has the potential to be a key building block in the creation of organic scaffolds with novel structural features. The combination of electronically and sterically distinct functional groups can be exploited to drive unusual cyclization or rearrangement reactions, leading to the formation of unprecedented molecular architectures.

For example, intramolecular reactions involving the dimethylamino group and other parts of the molecule could lead to the formation of novel heterocyclic ring systems. The development of new synthetic methodologies that take advantage of the unique reactivity of this compound could open up new avenues for the exploration of chemical space and the discovery of molecules with unique properties and functions.

Emerging Research Frontiers and Future Directions

Exploration of Novel Catalytic Pathways for Derivatization

The derivatization of 6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine is primarily centered around the substitution of the chlorine atom and the modification of the amino and nitro groups. Modern catalytic methods offer a powerful toolkit for achieving these transformations with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand out as a premier method for forming new carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgyoutube.com This reaction is highly effective for coupling aryl halides with a wide range of amines. wikipedia.org For a substrate like this compound, this opens up the possibility of introducing a diverse array of functionalized amine moieties at the C6 position. The development of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), has been crucial in expanding the scope of this reaction to include challenging substrates like deactivated aryl chlorides. acsgcipr.orgbeilstein-journals.org Kinetic studies on the amination of aryl chlorides have provided valuable insights into the reaction mechanism, suggesting that with certain catalyst systems, the reaction can proceed through a cooperative mechanism. nih.gov Future research in this area will likely focus on the development of even more active and versatile catalyst systems that can operate under milder conditions and with lower catalyst loadings. acsgcipr.org

Copper-catalyzed Ullmann-type coupling reactions present another important avenue for the derivatization of this diamine. These reactions are often more cost-effective than their palladium-catalyzed counterparts and can be particularly useful for the synthesis of N-substituted polycyclic aromatic compounds. nih.govnih.gov The use of inexpensive copper(I) catalysts, potentially in the absence of a ligand, makes this an environmentally and economically attractive method. nih.gov

Below is a table summarizing potential catalytic derivatization reactions for this compound:

| Reaction Type | Catalyst System | Potential Derivatization | Key Advantages |

| Buchwald-Hartwig Amination | Palladium with phosphine (B1218219) ligands (e.g., XPhos, SPhos) | Substitution of the chlorine atom with a wide variety of primary and secondary amines. | High functional group tolerance, broad substrate scope. wikipedia.orgbeilstein-journals.org |

| Ullmann Condensation | Copper(I) salts | C-N, C-O, and C-S bond formation at the C6 position. | Lower cost, environmentally friendly. nih.govnih.gov |

| Suzuki Coupling | Palladium with phosphine ligands | Formation of a C-C bond at the C6 position with boronic acids. | Access to biaryl structures. |

| Heck Coupling | Palladium with phosphine ligands | Formation of a C-C bond at the C6 position with alkenes. | Introduction of vinyl groups. |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.gov For the synthesis and derivatization of this compound, flow chemistry could enable more precise control over reaction parameters, leading to higher yields and purities. The synthesis of heterocyclic compounds, which can be accessed from precursors like the target diamine, has been a significant area of focus in flow chemistry. nih.govapple.comresearchgate.netnih.gov

Automated synthesis platforms, when combined with flow reactors, can accelerate the discovery and optimization of new derivatives. These systems can systematically vary reaction conditions, such as temperature, pressure, and reagent stoichiometry, to rapidly identify optimal synthetic protocols. researchgate.net For instance, the optimization of a nucleophilic aromatic substitution reaction could be efficiently carried out using an automated setup. researchgate.net

Chemoinformatics and High-Throughput Screening for Novel Derivatives and Reaction Optimization

Chemoinformatics and high-throughput screening (HTS) are powerful tools for accelerating the discovery of new molecules with desired properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or chemical reactivity of derivatives of this compound. nih.govnih.govresearchgate.netmdpi.commdpi.com Such models use molecular descriptors to correlate the structure of a compound with its properties, enabling the virtual screening of large libraries of potential derivatives. For nitroaromatic compounds, QSAR models have been successfully used to predict toxicity, which can be a valuable tool in the early stages of drug discovery. nih.govnih.govresearchgate.netmdpi.commdpi.com

High-throughput screening allows for the rapid experimental evaluation of large numbers of compounds or reaction conditions. In the context of derivatizing the target diamine, HTS could be used to screen a variety of catalysts and reaction conditions for a particular transformation, such as a Buchwald-Hartwig amination. This approach would significantly speed up the process of identifying optimal conditions for synthesizing new derivatives.

Advanced Synthetic Strategies for Complex Architectures Incorporating the Diamine Core

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. The ortho-diamine functionality, which can be revealed after reduction of the nitro group, is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other related heterocycles. organic-chemistry.orgorganic-chemistry.orgcore.ac.uk

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient way to build molecular complexity. rsc.orgnih.govnih.govmdpi.com A potential cascade reaction involving the target diamine could start with a nucleophilic aromatic substitution at the chlorine position, followed by reduction of the nitro group and subsequent cyclization to form a fused heterocyclic system. The development of novel cascade reactions starting from functionalized nitroaromatics is an active area of research. nih.gov

Role in Mechanistic Organic Chemistry Studies for Fundamental Understanding of Aromatic Reactivity

The reactivity of this compound is governed by the interplay of its various substituents. The nitro group is strongly electron-withdrawing, activating the aromatic ring towards nucleophilic aromatic substitution (SNAr) of the chlorine atom. masterorganicchemistry.com The amino and dimethylamino groups, on the other hand, are electron-donating, which can influence the regioselectivity of further electrophilic aromatic substitution reactions.

This compound can serve as a valuable model system for studying the mechanisms of SNAr reactions. Kinetic isotope effect studies and computational analyses, such as Density Functional Theory (DFT) calculations, can provide detailed insights into whether these reactions proceed through a stepwise Meisenheimer complex or a concerted mechanism. researchgate.netx-mol.netnih.govnih.govresearchgate.netchemrxiv.orgresearchgate.net DFT studies can be used to model the transition states of SNAr reactions on chloronitrobenzenes, helping to elucidate the factors that control reactivity. researchgate.netx-mol.netresearchgate.net

Furthermore, detailed kinetic studies of palladium-catalyzed amination reactions involving this substrate could shed light on the catalytic cycle and the factors that influence catalyst activity and selectivity, particularly for deactivated aryl chlorides. nih.govnih.govacs.orgacs.orgresearchgate.net

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

- Methodology : Apply response surface methodology (RSM) using software like Design Expert to model variables (temperature, solvent polarity, and reagent stoichiometry). Validate via ANOVA to identify critical factors. For example, a central composite design (CCD) can reveal nonlinear interactions between dimethylamine concentration and reaction time .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. What stability tests are essential for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to UV light, humidity (75% RH), and elevated temperatures (40°C) . Monitor degradation via HPLC-UV at 254 nm. Note: Nitro groups may photodegrade, requiring amber glass storage. Compare results with structurally similar amines (e.g., corrosion resistance data from ) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo genotoxicity data be addressed for this compound?

- Methodology : Perform comet assays (in vitro) and micronucleus tests (in vivo) to assess DNA damage. If discrepancies arise, evaluate metabolic activation (e.g., S9 liver homogenate) in vitro. Cross-reference with toxicokinetic modeling to account for bioavailability differences, as seen in studies of structurally related amines () .

Q. What computational strategies predict the reactivity of the nitro and chloro substituents in electrophilic aromatic substitution?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate Fukui indices and electrostatic potential maps. Compare with experimental Hammett σ constants to validate electron-withdrawing effects. This approach resolves ambiguities in regioselectivity during derivatization .

Q. How should inhalation toxicity studies be designed, given the lack of existing data?

- Methodology : Reference read-across studies using primary amines (e.g., methylamine) with established MAK values (1–13 mg/m³). Adjust exposure concentrations based on the compound’s lower alkalinity (pKa ~10.6 vs. methylamine’s pKa 10.6). Include bronchoalveolar lavage (BAL) to assess lung irritation, as suggested in .

Methodological Notes

- Contradiction Resolution : For conflicting spectral or toxicity data, employ orthogonal validation (e.g., LC-MS/MS for purity checks) and meta-analysis of structurally analogous compounds (e.g., ’s use of primary amine comparisons) .

- Experimental Design : Use fractional factorial designs to reduce variables in complex syntheses, ensuring statistical rigor () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.